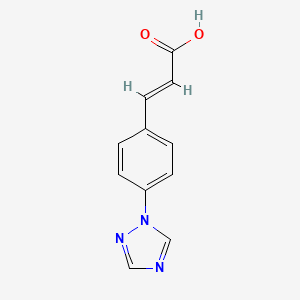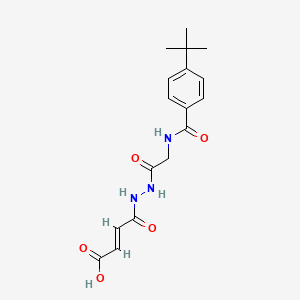
5-chloro-N'-(2-chloroacetyl)-2-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-chloro-N'-(2-chloroacetyl)-2-methoxybenzohydrazide, is a derivative of benzohydrazide with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for various biological activities, including interactions with 5-HT4 receptors, antiemetic properties, and antibacterial activities . These studies often involve the synthesis of structurally related compounds, characterization of their physical and chemical properties, and exploration of their potential biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from substituted benzoic acids or benzaldehydes. For instance, the synthesis of esters derived from 4-amino-5-chloro-2-methoxybenzoic acid involves the reaction with substituted 1-piperidineethanol to yield compounds with 5-HT4 receptor activity . Similarly, hydrazone compounds are synthesized by condensation reactions of hydrazides with aldehydes . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and molecular modeling . These analyses reveal the conformation and orientation of functional groups, which are crucial for understanding the compound's reactivity and interaction with biological targets. For example, the X-ray crystal structure of N'-(5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide shows a dihedral angle between the two benzene rings, which may influence its biological activity .
Chemical Reactions Analysis
The chemical reactivity of benzohydrazide derivatives is influenced by the substituents on the benzene rings and the nature of the functional groups present. For instance, the introduction of electron-donating or withdrawing groups can affect the compound's ability to participate in hydrogen bonding, as seen in the Schiff base compounds . The presence of a methoxy group can also influence the electronic properties of the molecule, potentially affecting its reactivity in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzohydrazide derivatives, such as density, refractive index, molar refractivity, and polarizability, have been studied to understand their interactions with the environment . These properties are important for predicting the behavior of the compounds in biological systems and can be used to infer their pharmacokinetic profiles. Additionally, the thermal and magnetic properties of metal complexes of 5-chloro-2-methoxybenzoates have been investigated, providing insights into the stability and electronic structure of these compounds .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Antibacterial Activities: Hydrazone compounds synthesized from 5-methoxysalicylaldehyde and 3-chlorobenzohydrazide showed notable antibacterial and antifungal activities, suggesting potential applications in developing antimicrobial agents (Hu, Xue, Zhao, & Yang, 2015).
- Crystal Structure Investigation: Studies on the crystal structure of compounds related to 5-chloro-N'-(2-chloroacetyl)-2-methoxybenzohydrazide provide insights into their molecular conformation and stability, essential for understanding their interaction in biological systems (Hou, 2009).
Biological and Medicinal Applications
- Analgesic and Anti-inflammatory Activities: Derivatives of similar compounds have been evaluated for their analgesic and anti-inflammatory activities, demonstrating their potential for developing new therapeutic agents (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).
- Lipase and α-Glucosidase Inhibition: Certain derivatives have shown significant inhibitory effects on lipase and α-glucosidase, suggesting their potential application in treating obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Material Science and Chemistry Applications
- Polyfunctional Ligands: Schiff bases derived from similar compounds were studied for their structural and spectroscopic properties, indicating applications in material science as polyfunctional ligands (Ferraresi-Curotto et al., 2015).
- Oxovanadium Complexes: Synthesis and characterization of oxovanadium complexes derived from similar hydrazone ligands, pointing towards potential applications in catalysis and material chemistry (Zhang, Li, Li, You, & Zhu, 2015).
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N'-(2-chloroacetyl)-2-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O3/c1-17-8-3-2-6(12)4-7(8)10(16)14-13-9(15)5-11/h2-4H,5H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWDGVSSGKZSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)



![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)

![1-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2508486.png)
![1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2508487.png)

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2508490.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)
![1-((6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2508495.png)
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)